Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt
Description
Chemical Structure and Properties The compound "Thiazolo[3,2-a]pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt" (CAS 23003-45-4) has the molecular formula C₇H₇NOS (molecular weight: 153.202 g/mol). Its IUPAC InChIKey is UQOJAMOQNDLMOU-UHFFFAOYSA-N, and its structure features a fused thiazole-pyridine core with a hydroxyl group at the 8-position and an inner salt configuration . Key physicochemical properties include:
Properties
CAS No. |
23003-45-4 |
|---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-olate |
InChI |
InChI=1S/C7H7NOS/c9-6-2-1-3-8-4-5-10-7(6)8/h1-3H,4-5H2 |
InChI Key |
UQOJAMOQNDLMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=CC=[N+]21)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Mercaptopyridine Derivatives with α-Haloketones or α-Haloaldehydes
- Starting Materials: 2-Mercaptopyridine or its derivatives.
- Reagents: α-Haloketones or α-haloaldehydes, acidic or basic catalysts.
- Procedure: The mercapto group of 2-mercaptopyridine undergoes nucleophilic substitution with the α-haloketone to form a thioether intermediate. Subsequent intramolecular cyclization under acidic or basic conditions leads to the formation of the thiazolo ring fused to the pyridinium moiety.
- Hydroxylation: Introduction of the 8-hydroxy substituent is achieved either by using hydroxylated α-haloketones or by post-cyclization hydroxylation reactions.
- Inner Salt Formation: The zwitterionic inner salt form arises due to the presence of the hydroxide counterion, typically formed during neutralization or purification steps.
This method is analogous to the preparation of thiazolo[3,2-a]benzimidazoles from 2-mercaptobenzimidazole and α-halo ketones, which has been extensively studied and reported in the literature.
Oxidative Cyclization Using Sulfur-Containing Precursors
- Starting Materials: 2-Aminopyridine derivatives or pyridinium salts with sulfur-containing substituents.
- Reagents: Oxidizing agents such as iodine, bromine, or hypervalent iodine reagents.
- Procedure: The sulfur atom is introduced via mercapto or thioether groups, which upon oxidative cyclization form the fused thiazolo ring system. The oxidation state and position of hydroxyl groups can be controlled by the choice of reagents and reaction conditions.
- Advantages: This method allows for selective functionalization and formation of the inner salt by controlling the pH and reaction medium.
Tandem Addition-Cyclization Reactions
- Starting Materials: 2-Mercaptopyridine and activated alkynes or alkene derivatives.
- Catalysts: Phosphine catalysts or Lewis acids.
- Procedure: The mercapto group adds to the activated alkyne, followed by intramolecular cyclization to form the thiazolo ring fused to the pyridinium core. Hydroxylation can be introduced via functionalized alkynes or post-synthetic modification.
- References: Similar strategies have been reported in the synthesis of thiazolo-fused benzimidazoles and related heterocycles.
Data Tables Summarizing Key Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| α-Haloketone Cyclization | 2-Mercaptopyridine, α-haloketone | Acidic or basic medium | Reflux in AcOH or Ac2O/pyridine | 65-85 | Hydroxylation via hydroxylated ketones |
| Oxidative Cyclization | 2-Aminopyridine derivatives | Iodine, bromine, or PhI(OAc)2 | Room temp to reflux | 50-75 | Control of hydroxyl group position |
| Tandem Addition-Cyclization | 2-Mercaptopyridine, activated alkynes | Phosphine catalyst, Lewis acids | Room temp to mild heating | 60-80 | Functional group tolerance high |
Research Discoveries and Advances
- Biological Relevance: Compounds with the thiazolo[3,2-a] fused ring system, including hydroxylated inner salts, have shown promising biological activities such as anticancer, antimicrobial, and enzyme inhibition properties, motivating the development of efficient synthetic routes.
- Synthetic Innovation: Recent advances include the use of hypervalent iodine reagents for oxidative cyclization, enabling milder conditions and higher regioselectivity in ring formation.
- Mechanistic Insights: Studies have elucidated the stepwise mechanism involving nucleophilic attack, ring closure, and tautomerization leading to the inner salt formation, which is critical for optimizing yields and purity.
- Computational Studies: 3D conformational analyses and molecular modeling have supported the understanding of the compound's stability and reactivity, guiding synthetic modifications.
Chemical Reactions Analysis
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole or pyridine rings .
Scientific Research Applications
Synthesis of Thiazolo(3,2-a)pyridinium Derivatives
The synthesis of thiazolo(3,2-a)pyridinium derivatives typically involves the reaction of 2-pyridinesulfenyl halides with vinyl ethers or other suitable reagents. Research has demonstrated that these synthetic pathways can yield a variety of functionalized compounds with potential applications in medicinal chemistry .
Key Synthesis Methods
- Reaction with Vinyl Ethers : This method allows for the formation of thiazolo(3,2-a)pyridinium salts through a stereoselective process.
- Cyclization Reactions : Utilizing cyclic nitroketenes and other reagents can lead to the formation of complex thiazolo derivatives .
Biological Activities
Thiazolo(3,2-a)pyridinium compounds exhibit a range of biological activities, making them valuable in pharmacological research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo(3,2-a)pyridinium derivatives. For example, compounds synthesized from these derivatives showed significant activity against various pathogenic bacteria by disrupting membrane integrity . The effectiveness was compared with standard antibiotics like cefotaxime sodium and nystatin.
Antioxidant Properties
In addition to antimicrobial effects, certain thiazolo derivatives have demonstrated antioxidant activities. This is particularly relevant in the context of oxidative stress-related diseases, where these compounds may offer protective effects .
Case Studies
- Antimicrobial Efficacy : A series of thiazolo derivatives were tested against food-borne pathogens. Results indicated that several compounds effectively inhibited bacterial growth, supporting their use as potential antimicrobial agents .
- Cytotoxicity Studies : The cytotoxic effects of thiazolo(3,2-a)pyridinium derivatives on cancer cell lines have been explored. These studies suggest that some derivatives may induce apoptosis in cancer cells while sparing normal cells .
Therapeutic Applications
The unique properties of thiazolo(3,2-a)pyridinium compounds position them as candidates for various therapeutic applications.
Potential Drug Development
Given their biological activities, these compounds are being investigated as leads for new drug development targeting infectious diseases and cancer. The ability to modify their structures allows researchers to optimize efficacy and reduce toxicity.
Application in Drug Formulations
Thiazolo(3,2-a)pyridinium derivatives can be incorporated into drug formulations due to their solubility and stability profiles. This makes them suitable for oral or injectable formulations aimed at enhancing bioavailability and therapeutic outcomes .
Mechanism of Action
The mechanism of action of Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets effectively, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyridinium, 8-Hydroxy-2,5-dimethyl-, Hydroxide, Inner Salt
- Molecular Formula: C₉H₉NOS
- Molecular Weight: 179.068 g/mol
- Key Features: Additional methyl groups at positions 2 and 3.
- Properties:
Thiazolo[3,2-a]pyridinium, 3,8-Dihydroxy-, Hydroxide, Inner Salt
- Molecular Formula: C₇H₅NO₂S
- Molecular Weight: 167.185 g/mol
- Key Features: Dual hydroxyl groups at positions 3 and 6.
- Properties: Ionization Energy (IE): 8.70 ± 0.05 eV (higher than the target compound, indicating reduced electron-donating capacity) . Enhanced polarity due to additional hydroxyl groups, likely reducing bioavailability compared to the mono-hydroxylated target compound.
Thiazolo[3,2-a]pyridinium Derivatives with Aryl Moieties
- Example: Ethyl 7-aryl-9-methyl[1,2,4]triazolo[2’’,3’’-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylates
- Key Features: Extended fused-ring systems with aryl and heteroaryl substituents.
- Properties: Demonstrated antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa . Higher molecular weights (e.g., 413.1 g/mol for C₁₉H₁₆ClN₅O₂S) and complex structures reduce solubility compared to the simpler target compound .
Physicochemical Property Trends
| Property | Target Compound | 8-Hydroxy-2,5-dimethyl- | 3,8-Dihydroxy- | Triazolo-Pyridothienopyrimidine |
|---|---|---|---|---|
| Molecular Weight | 153.20 | 179.07 | 167.19 | 413.10 |
| logP | 0.153 | 1.177 | -0.89 (est.) | 2.45 (est.) |
| Ionization Energy (eV) | 7.12 | Not reported | 8.70 | Not reported |
Structural Insights:
- Hydroxyl groups reduce logP but improve solubility and hydrogen-bonding capacity .
Biological Activity
Thiazolo(3,2-a)pyridinium compounds are a significant class of heterocyclic compounds with diverse biological activities. This article provides an overview of the biological activities associated with the compound "Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt," synthesizing findings from various studies to highlight its pharmacological potential.
Thiazolo[3,2-a]pyridine derivatives have garnered attention due to their broad spectrum of biological activities. These compounds are known for their antibacterial , antifungal , anticancer , and anti-inflammatory properties. The structural features of thiazolo[3,2-a]pyridines contribute to their interaction with biological targets, making them promising candidates in medicinal chemistry.
Synthesis and Structure
The synthesis of thiazolo[3,2-a]pyridine derivatives typically involves multi-component reactions that yield compounds with high functionalization. For instance, recent studies have demonstrated efficient synthetic routes using cyanoacetohydrazide and various aldehydes under reflux conditions, resulting in compounds with significant biological activity .
Antimicrobial Activity
Thiazolo[3,2-a]pyridine derivatives exhibit notable antimicrobial properties. Several studies have reported their effectiveness against a range of bacterial strains and fungi. For example:
- Antibacterial Activity : Compounds derived from thiazolo[3,2-a]pyridines have shown strong activity against Gram-positive and Gram-negative bacteria. In one study, specific derivatives demonstrated comparable efficacy to standard antibiotics .
- Antifungal Activity : These compounds also exhibit antifungal properties against pathogens such as Fusarium oxysporum and Aspergillus ochraceus, with some derivatives showing good activity levels .
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyridine derivatives has been extensively researched. They have been identified as effective agents against various cancer cell lines:
- Cytotoxicity : Compounds like 2-hydroxy-3-methoxybenzylidene-thiazolo[3,2-a]pyrimidines showed high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity towards normal liver cells .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of critical cellular pathways involved in tumor growth and proliferation .
Other Biological Activities
In addition to antimicrobial and anticancer effects, thiazolo[3,2-a]pyridines display other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.
- Cardiovascular Effects : Certain compounds act as coronary dilators and antihypertensives, showcasing their potential in treating cardiovascular diseases .
Case Studies
- Synthesis and Antimicrobial Evaluation : A study synthesized several thiazolo[3,2-a]pyridine derivatives and evaluated their antimicrobial properties using agar diffusion techniques. The results indicated that many synthesized compounds exhibited significant antibacterial and antifungal activities compared to standard drugs .
- Anticancer Screening : Another research effort focused on evaluating the cytotoxic effects of thiazolo[3,2-a]pyridine derivatives against various cancer cell lines. The study highlighted specific compounds that demonstrated superior activity against MCF-7 breast cancer cells .
Data Table: Biological Activities of Selected Thiazolo(3,2-a)pyridine Derivatives
| Compound | Antibacterial Activity | Antifungal Activity | Cytotoxicity (IC50) | Notes |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyridine A | High | Moderate | 12 µM | Effective against E. coli |
| Thiazolo[3,2-a]pyridine B | Moderate | High | 8 µM | Effective against Fusarium |
| Thiazolo[3,2-a]pyridine C | Low | Low | 25 µM | Minimal activity |
Q & A
Q. How to address discrepancies in reported synthetic yields (e.g., 30% vs. 65%) for the same route?
- Methodological Answer : Yield variations often stem from trace moisture or oxygen. Reproduce the high-yield protocol (65%) by:
- Rigorous drying of solvents (molecular sieves, 3Å).
- Use of Schlenk-line techniques for inert atmosphere.
- Quantify impurities via HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to identify side products (e.g., hydrolyzed open-chain analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
